Menthofuran

概要

説明

Menthofuran is an organic compound found in a variety of essential oils, including that of pennyroyal (Mentha pulegium) and peppermint (Mentha piperita). It is a highly toxic compound and is believed to be the primary toxin in pennyroyal responsible for its potentially fatal effects. This compound is produced biosynthetically from pulegone by the enzyme this compound synthase .

準備方法

Synthetic Routes and Reaction Conditions: Menthofuran can be synthesized from 5-methylcyclohexane-1,3-dione and allenyldimethylsulfonium bromide in two steps via a furannulation strategy consisting of enolate addition and rearrangement . Another method involves the epoxidation of isopulegol to form isopulegol epoxide, which is then oxidized to form isopulegone epoxide. This intermediate can be cyclodehydrated to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from essential oils of peppermint and pennyroyal. The this compound content in these oils can vary significantly, with some peppermint varieties containing up to 25% this compound .

化学反応の分析

Types of Reactions: Menthofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of this compound epoxide.

Reduction: Reduction can yield this compound alcohols.

Substitution: Halogenated derivatives of this compound are common products of substitution reactions.

科学的研究の応用

Gastrointestinal Effects

Recent studies have highlighted the hypokinetic effects of menthofuran on the gastrointestinal tract. Research conducted on rodents demonstrated that this compound significantly delayed gastric emptying and reduced intestinal transit at certain doses (50 and 100 mg/kg) without exhibiting acute toxicity. This suggests potential applications in managing gastrointestinal disorders such as diarrhea .

- Key Findings:

| Dose (mg/kg) | Gastric Emptying (%) | Loose Stools Count |

|---|---|---|

| 25 | 59.8 | N/A |

| 50 | 51.6 | Reduced |

| 100 | 50.8 | Reduced |

Hepatotoxicity Studies

This compound's metabolism has been extensively studied due to its hepatotoxic potential. Research indicates that the major reactive metabolites responsible for hepatotoxic effects are γ-ketoenal and epoxides formed through oxidation of the furan ring . Studies utilizing rat liver slices have provided insights into the mechanisms of hepatocellular injury caused by this compound.

- Key Metabolites:

- γ-Ketoenal

- Epoxides

Essential Oil Biosynthesis Regulation

This compound plays a crucial role in regulating essential oil biosynthesis in peppermint (Mentha × piperita). It has been shown to down-regulate the expression of key enzymes involved in the synthesis of essential oil components, thus affecting oil quality .

- Impact on Essential Oil Quality:

- Reduces levels of undesirable compounds like pulegone.

- Enhances overall oil quality for commercial purposes.

| Compound | Effect on Synthesis |

|---|---|

| This compound | Down-regulates PR enzyme |

| Pulegone | Reduced levels |

Genotoxicity and Safety Evaluations

The safety profile of this compound has been evaluated through various genotoxicity studies, particularly concerning its presence in herbal medicinal products. The European Medicines Agency has issued guidelines on the use of products containing this compound due to potential risks associated with its metabolites .

- Genotoxicity Studies:

- Indicate potential risks when consumed in high concentrations.

Rat Liver Slice Model

In a pivotal study using rat liver slices, researchers explored the hepatotoxic mechanisms of this compound. The study found that specific oxidative metabolites could lead to significant cellular injury, emphasizing the need for caution in therapeutic applications .

Essential Oil Quality Improvement

A case study involving peppermint cultivation demonstrated that controlled application of this compound could enhance oil quality by regulating biosynthetic pathways, leading to higher yields of desirable compounds while minimizing harmful ones .

作用機序

Menthofuran exerts its effects primarily through its metabolism in the liver. It is a metabolite of pulegone and acts as an inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6). This inhibition can lead to the depletion of glutathione levels, leaving hepatocytes vulnerable to free radical damage . The bioactivation of this compound results in the formation of reactive intermediates that are hepatotoxic .

類似化合物との比較

Pulegone: A precursor to menthofuran, pulegone is also found in essential oils and has similar toxicological properties.

Menthone: Another compound found in peppermint oil, menthone has a different aroma profile and is less toxic compared to this compound.

Menthol: The primary component of peppermint oil, menthol has a cooling effect and is widely used in medicinal and cosmetic products.

Uniqueness of this compound: this compound is unique due to its high toxicity and its significant contribution to the aroma of peppermint oil. Unlike menthol and menthone, this compound is primarily studied for its toxicological effects and its role in liver damage .

生物活性

Menthofuran is a monoterpenoid compound primarily found in various species of mint, particularly Mentha longifolia. Its biological activities have garnered interest due to its potential therapeutic effects and mechanisms of action. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological implications, and underlying biochemical mechanisms.

This compound is characterized by its furan ring structure, which contributes to its unique biological properties. It is commonly extracted from mint oils and has been identified as a significant component in the essential oils of various mint species. The compound is known for its complex metabolic pathways, particularly its conversion from pulegone, another monoterpene.

1. Gastroprotective Activity

Recent studies have highlighted the gastroprotective effects of this compound. In experiments involving rats, this compound demonstrated significant antiulcerogenic activity against gastric ulcers induced by ethanol, indomethacin, and ischemia/reperfusion. The mechanisms involved include:

- Inhibition of Gastric Acid Secretion : this compound exhibits antisecretory properties that reduce gastric acid secretion.

- Antioxidant Activity : It enhances catalase activity and increases non-protein sulfhydryl (NPSH) content, which protects gastric mucosa from oxidative stress.

- Reduction of Inflammatory Markers : this compound treatment resulted in decreased myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels, indicating reduced inflammation and lipid peroxidation in gastric tissues .

2. Cytotoxicity and Hepatotoxicity

While this compound has therapeutic potential, it also poses risks regarding liver toxicity. Studies indicate that this compound can lead to hepatotoxic effects when administered at high doses. The toxicological profile includes:

- Metabolic Activation : this compound is metabolized by cytochrome P450 enzymes (CYP2E1, CYP1A2) to reactive metabolites that can covalently bind to cellular macromolecules, leading to liver damage .

- Clinical Manifestations : Reports have documented cases of hepatotoxicity associated with this compound exposure, including symptoms such as jaundice and elevated liver enzymes .

The biological activity of this compound is mediated through several biochemical pathways:

- Transcriptional Regulation : Research indicates that this compound influences the transcriptional regulation of essential oil biosynthesis in peppermint by modulating the expression of genes involved in monoterpene synthesis .

- Reactive Metabolite Formation : The bioactivation process generates reactive metabolites that can interact with cellular components, potentially leading to toxicity. Notably, γ-ketoenal derivatives formed during metabolism are implicated in hepatotoxic effects .

Case Studies

Several studies have documented the biological activity of this compound:

- A study conducted on rats demonstrated that administration of this compound at a dose of 2 g/kg resulted in significant gastroprotective effects without acute toxicity, suggesting a favorable safety profile for gastrointestinal applications .

- Another investigation revealed that high levels of this compound could lead to liver failure in animal models, emphasizing the need for careful dosage consideration when utilizing this compound therapeutically .

Summary Table of Biological Activities

特性

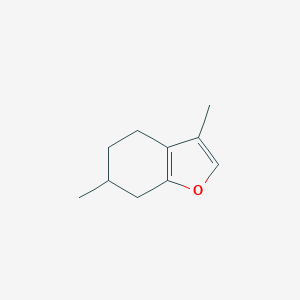

IUPAC Name |

3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWKXXYGDYYFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025534 | |

| Record name | Menthofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bluish liquid, odour similar to that of menthol | |

| Record name | Menthofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

80.00 to 82.00 °C. @ 13.00 mm Hg | |

| Record name | (R)-Menthofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Menthofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.970 | |

| Record name | Menthofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

494-90-6, 17957-94-7 | |

| Record name | Menthofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHOFURAN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK024V9U3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Menthofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86.00 °C. @ 760.00 mm Hg | |

| Record name | (R)-Menthofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。